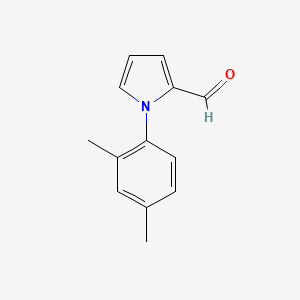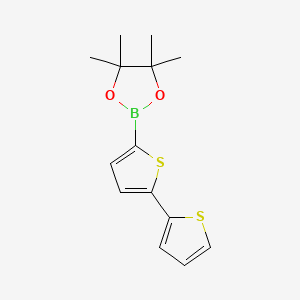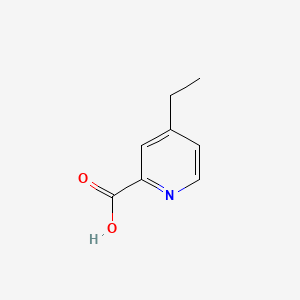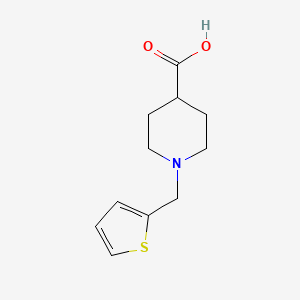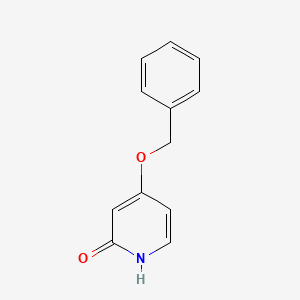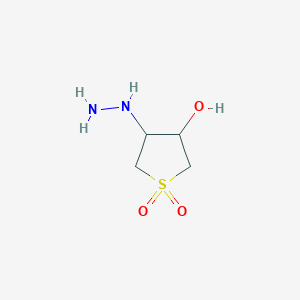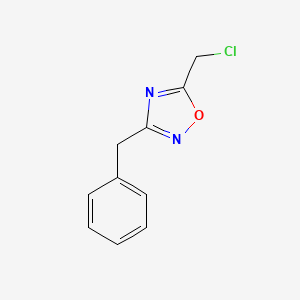
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure composed of one oxygen and two nitrogen atoms alongside two carbon atoms. This class of compounds is known for a wide range of biological and pharmacological activities, making them of considerable interest in drug chemistry .
Synthesis Analysis
The synthesis of 3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide
Wissenschaftliche Forschungsanwendungen
-
Antibacterial Activity
- Field: Medicinal Chemistry
- Application: Oxazolidin-2-Ones, a class of compounds similar to the one you mentioned, have been used as antibacterial agents . Linezolid, an oxazolidin-2-one based drug, has been introduced in the pharmaceutical market .
- Method: These compounds are prepared by chemical synthesis via diverse synthetic routes .
- Results: Linezolid and other oxazolidin-2-one antibacterial agents have shown efficacy against disease-causing microbes that have become resistant to antibiotic drug therapy .
-
Antitubercular Agents
- Field: Medicinal Chemistry
- Application: A compound with a similar structure, (3-Benzyl-5-hydroxyphenyl)carbamate, has been discovered as a new antitubercular agent .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound showed potent in vitro and in vivo efficacy .
-
Chemical Synthesis
- Field: Organic Chemistry
- Application: 3-Benzyl-5-(chloromethyl)oxazolidin-2-one is a chemical compound used in the synthesis of various organic compounds .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound is used as a building block in the synthesis of various organic compounds .
-
Pyrazole Derivatives
- Field: Medicinal Chemistry
- Application: Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Pyrazole derivatives have been found to have several potential applications, leading to a rise in the significance of designing novel pyrazoles .
-
Chemical Synthesis
- Field: Organic Chemistry
- Application: 3-Benzyl-5-(chloromethyl)oxazolidin-2-one is a chemical compound used in the synthesis of various organic compounds .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound is used as a building block in the synthesis of various organic compounds .
-
Pyrazole Derivatives
- Field: Medicinal Chemistry
- Application: Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
- Method: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Pyrazole derivatives have been found to have several potential applications, leading to a rise in the significance of designing novel pyrazoles .
Safety And Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUERNNLQCZMFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429006 | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
51802-77-8 | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

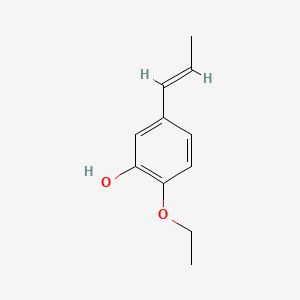
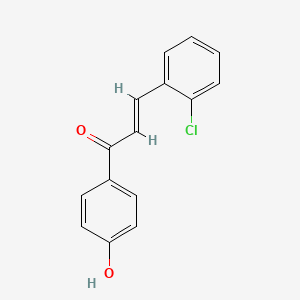
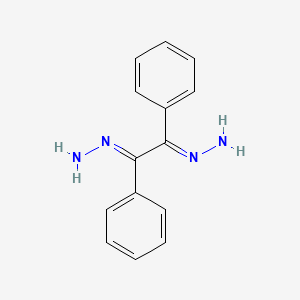
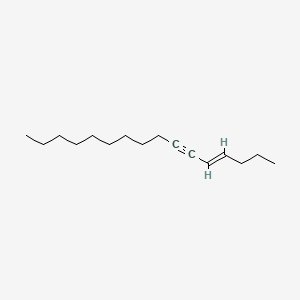
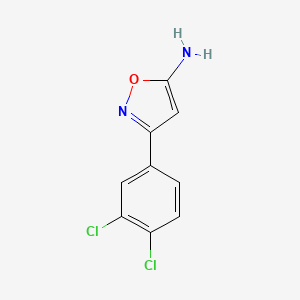
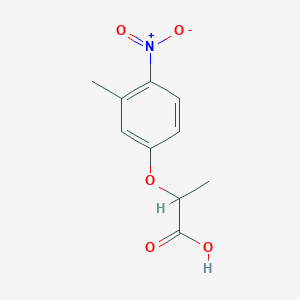
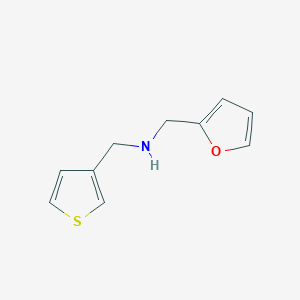
![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)
